![molecular formula C8H12BrNOSi B14282551 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one CAS No. 138652-39-8](/img/structure/B14282551.png)
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is a compound that features a pyridinone core with a bromo(dimethyl)silyl group attached to the methyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with a bromo(dimethyl)silyl reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the silicon or pyridinone moiety.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the silicon or pyridinone moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery or biochemical research.
Medicine: The compound could be explored for its potential therapeutic properties, particularly if it can be modified to enhance its biological activity.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one depends on its specific application. In general, the compound’s effects are likely mediated by its ability to interact with other molecules through its bromo(dimethyl)silyl and pyridinone moieties. These interactions can influence various molecular targets and pathways, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-{[Chloro(dimethyl)silyl]methyl}pyridin-2(1H)-one: Similar structure but with a chloro group instead of a bromo group.
1-{[Dimethylsilyl]methyl}pyridin-2(1H)-one: Lacks the halogen substituent, which can affect its reactivity and applications.
1-{[Trimethylsilyl]methyl}pyridin-2(1H)-one: Contains a trimethylsilyl group, which can influence its steric and electronic properties.
Uniqueness
1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one is unique due to the presence of the bromo(dimethyl)silyl group, which imparts distinct reactivity and potential applications compared to its analogs. The bromo group can participate in a variety of substitution reactions, making the compound a versatile building block for further chemical synthesis.
Properties
CAS No. |
138652-39-8 |
|---|---|
Molecular Formula |
C8H12BrNOSi |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-[[bromo(dimethyl)silyl]methyl]pyridin-2-one |
InChI |
InChI=1S/C8H12BrNOSi/c1-12(2,9)7-10-6-4-3-5-8(10)11/h3-6H,7H2,1-2H3 |
InChI Key |
MFKKFZGHKRXZSB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1C=CC=CC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


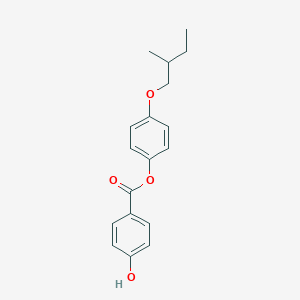
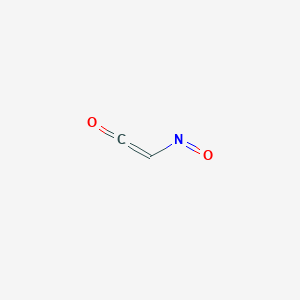
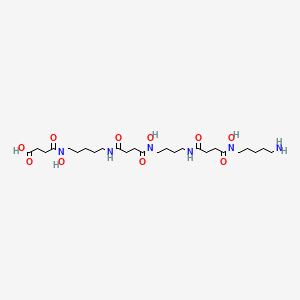
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
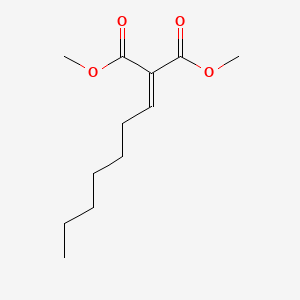
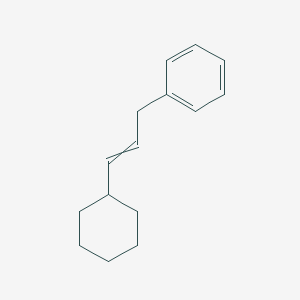
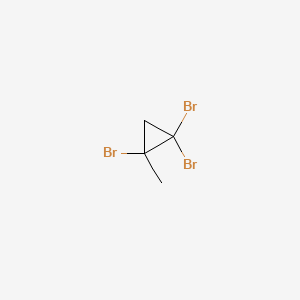
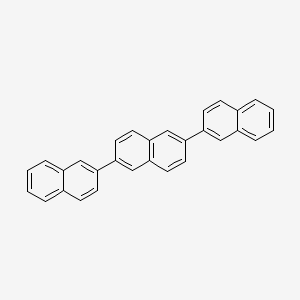
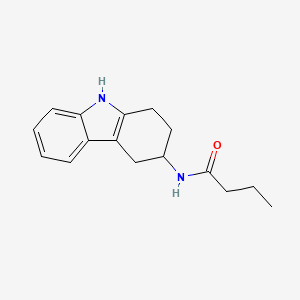



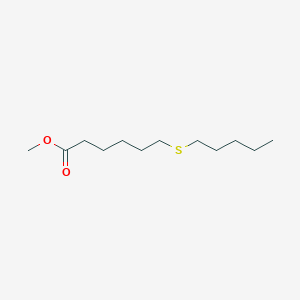
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
